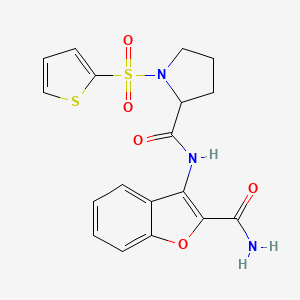

N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

描述

属性

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S2/c19-17(22)16-15(11-5-1-2-7-13(11)26-16)20-18(23)12-6-3-9-21(12)28(24,25)14-8-4-10-27-14/h1-2,4-5,7-8,10,12H,3,6,9H2,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBQOEZVXMUCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a benzofuran moiety, a thiophenesulfonyl group, and a pyrrolidine-2-carboxamide framework. The structural complexity contributes to its diverse biological activities.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃S₂ |

| Molecular Weight | 305.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and methanol |

Research indicates that N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer proliferation, notably through interference with folate metabolism pathways.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, with IC50 values indicating potency comparable to standard treatments.

Case Studies

- In Vitro Antitumor Studies : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives similar to this compound exhibited potent inhibition of cancer cell proliferation in various assays. The mechanism was linked to the inhibition of key metabolic pathways necessary for tumor growth .

- Antimicrobial Efficacy : Another research effort focused on the compound's activity against mycobacterial species. It was found that certain derivatives exhibited higher efficacy than traditional antibiotics like isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .

- Inflammatory Response Modulation : In animal models, the compound demonstrated the ability to reduce markers of inflammation, suggesting potential therapeutic applications in chronic inflammatory conditions .

相似化合物的比较

The following analysis compares the target compound with structurally related molecules from published research and patents, focusing on core scaffolds, substituent effects, and biological activities where available.

Structural Analogues with Sulfonylpyrrolidine Scaffolds

Compound 5o: (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide

- Core Structure: Pyrrolidine-2-carboxamide with a quinoline-8-sulfonyl group.

- Key Features: Replaces benzofuran with a quinoline ring. Exhibits potent antiviral activity against human respiratory syncytial virus (hRSV) with an EC50 of 2.3 µM and a selectivity index (SI) of 13.4 .

- Comparison: The quinoline group in 5o may enhance viral entry inhibition through hydrophobic interactions, whereas the benzofuran in the target compound could offer improved metabolic stability due to reduced enzymatic oxidation.

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

- Core Structure : Pyrrolidine-2-carboxamide with a tetrahydrobenzo[b]thiophene and 5-chlorothiophene sulfonyl group.

- Key Features :

- Comparison :

- The chlorine atom in the thiophene sulfonyl group may increase electronegativity, enhancing binding to positively charged viral targets.

- The tetrahydrobenzo[b]thiophene moiety introduces conformational rigidity, which could limit binding flexibility compared to the planar benzofuran in the target compound.

Patent-Derived Analogues with Stereochemical Modifications

Example 157: (2S,4R)-1-((R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Core Structure : (2S,4R)-pyrrolidine-2-carboxamide with thiazol-5-yl and methylisoxazol-5-yl substituents.

- The thiazole ring may confer distinct metal-coordination properties compared to benzofuran.

Analogues with Diverse Heterocyclic Systems

RCSB PDB Ligand: (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2S)-2-[(3-chloro-4-methoxybenzene)sulfonamido]propanoyl]pyrrolidine-2-carboxamide

- Core Structure : Pyrrolidine-2-carboxamide with a benzene sulfonamide group.

- Key Features :

- Comparison: The benzene sulfonamide group offers strong hydrogen-bond acceptor capacity, while the thiophene sulfonyl group in the target compound may provide better π-π stacking with aromatic residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。